molecular formula C17H20N6S B6441688 6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile CAS No. 2549029-93-6

6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No. B6441688
CAS RN: 2549029-93-6
M. Wt: 340.4 g/mol
InChI Key: DAQFIHAOEQTQDQ-UHFFFAOYSA-N
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Description

The compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine and benzene. It has two nitrogen atoms at positions 1 and 3 in the ring . The presence of a piperazine ring (a heterocyclic amine) and a pyridine ring (a basic heterocyclic organic compound) could suggest potential bioactivity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrimidine derivatives can be synthesized through several methods, including the Biginelli reaction . Piperazine derivatives can be synthesized through methods such as the Mannich reaction .


Molecular Structure Analysis

The compound has several functional groups, including a pyrimidine ring, a piperazine ring, and a pyridine ring. These rings are all aromatic, contributing to the compound’s stability .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of its various functional groups. For example, the pyrimidine ring could undergo electrophilic substitution, while the piperazine ring could participate in reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of nitrogen in the pyrimidine, piperazine, and pyridine rings would likely make the compound a base .

Future Directions

Pyrimidine derivatives are a focus of ongoing research due to their wide range of biological activities. Future research could explore the synthesis of new derivatives and their potential applications .

properties

IUPAC Name

6-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6S/c1-12-13(2)19-17(24-3)21-16(12)23-9-7-22(8-10-23)15-6-4-5-14(11-18)20-15/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQFIHAOEQTQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC(=N3)C#N)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{4-[5,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

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